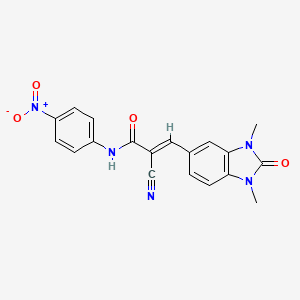

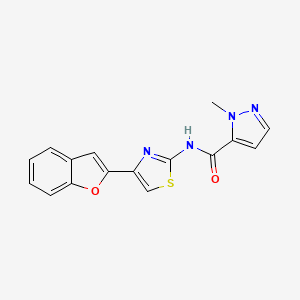

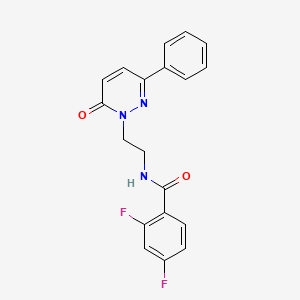

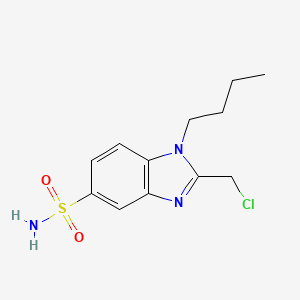

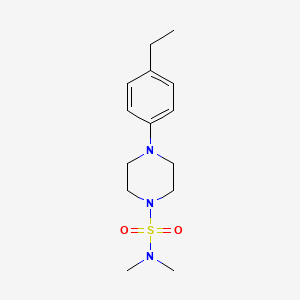

![molecular formula C23H20N4O3S B2530147 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396722-70-6](/img/structure/B2530147.png)

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic molecule that likely exhibits a complex structure with multiple functional groups. While the specific compound is not directly described in the provided papers, similar compounds with pyrrolidinone, pyrazole, and benzamide moieties have been synthesized and characterized, suggesting that the compound may share some of the properties and reactivity patterns observed in these analogs.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, starting from simple precursors and employing various reagents and conditions to build the complex structures. For instance, the synthesis of pyrazole derivatives can involve condensation reactions, as seen in the synthesis of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids . Similarly, the synthesis of pyrrolidinone derivatives can be achieved through one-pot condensation reactions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is typically characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . These techniques provide information on the electronic environment, functional groups, and three-dimensional arrangement of atoms within the molecule. The compound of interest, with its pyrrolidinone, pyrazole, and benzamide moieties, would likely exhibit characteristic spectroscopic signals that could be analyzed in a similar manner.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is influenced by the presence of various functional groups. For example, the pyrazole ring can participate in nucleophilic substitution reactions, while the benzamide moiety can engage in electrophilic aromatic substitution . The pyrrolidinone ring, with its lactam structure, can be involved in reactions typical of amides, such as acylation or nucleophilic attack at the carbonyl carbon . The specific reactivity patterns of the compound would need to be explored experimentally.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. For instance, the presence of polar functional groups can influence solubility and intermolecular interactions . The compound's luminescent properties, if any, could be similar to those observed in naphthalimide derivatives with aggregation-enhanced emission . Additionally, the thermal stability can be assessed using thermogravimetric analysis, as demonstrated for a novel pyrazole derivative . Theoretical calculations, such as DFT, can predict electronic properties, molecular electrostatic potential, and non-linear optical properties .

Applications De Recherche Scientifique

Heterocyclic Chemistry and Drug Design

Research in heterocyclic chemistry often involves the synthesis and functionalization of complex organic molecules with potential pharmacological activities. For instance, the study on the reactivity of thiophenylhydrazonoacetates toward various nitrogen nucleophiles to yield a range of heterocyclic compounds illustrates the synthetic versatility of thiophene derivatives, which are structurally related to the specified benzamide compound (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Such synthetic strategies can be applied to design and synthesize new molecules with improved biological activities.

Optical and Electronic Properties of Conducting Polymers

The synthesis and investigation of novel optical properties of conducting polymers based on derivatives similar to the specified compound demonstrate the material science application of such molecules. The study on new types of 2,5-di(2-thienyl)pyrrole compounds revealed that using hydrazide instead of amine not only increases the product yield but also improves the properties of the corresponding polymer, suggesting applications in electronic devices and sensors (Soyleyici, Ak, Şahin, Odacı Demikol, & Timur, 2013).

Anticancer and Antimicrobial Activities

Several studies have explored the anticancer and antimicrobial potentials of compounds structurally related to the specified benzamide. For example, the design, synthesis, and biological evaluation of novel thienopyrimidines as anti-inflammatory agents highlight the therapeutic applications of these molecules (Rizk, Shaaban, & El-Ashmawy, 2012). Similarly, the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety underscore the significance of such compounds in addressing bacterial and fungal infections (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Orientations Futures

Propriétés

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3S/c1-14-2-6-17(7-3-14)27-22(18-12-31-13-19(18)25-27)24-23(30)15-4-8-16(9-5-15)26-20(28)10-11-21(26)29/h2-9H,10-13H2,1H3,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTIZZOFHDTQGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2530068.png)

![6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2530069.png)

![2-Chloro-N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]propanamide](/img/structure/B2530074.png)

![2-(3-fluorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2530081.png)

![8-(2-chloroethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530085.png)

![Ethyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2530086.png)